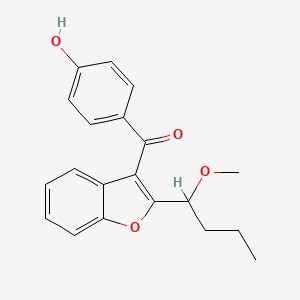

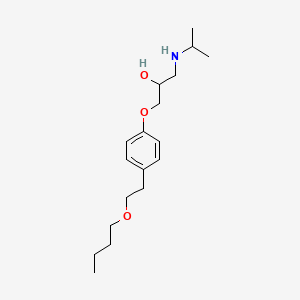

![molecular formula C20H21Cl2NOS B589453 N-[(4S)-4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-ylidene]-2-methylpropane-2-sulfinamide CAS No. 674767-90-9](/img/structure/B589453.png)

N-[(4S)-4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-ylidene]-2-methylpropane-2-sulfinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-[(4S)-4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-ylidene]-2-methylpropane-2-sulfinamide” is an intermediate for the synthesis of Zoloft, sertraline hydrochloride . It is available for purchase with CAS No. 674767-90-9.

Synthesis Analysis

The synthesis of this compound involves a condensation reaction between 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalone, sertraline tetralone, and monomethylamine . This reaction is carried out in ethanol, without the need for a classical dehydrating agent, such as TiCl4, or more novel approaches, such as molecular sieves . The low solubility of the imine in this type of solvent is exploited, such that the reaction equilibrium favorably enhances the imine formation .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a sulfinamide group, a naphthalene ring, and a dichlorophenyl group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a condensation reaction and a catalytic reduction . The condensation reaction forms the imine, and the catalytic reduction is carried out with a Pd/CaCO3 catalyst in ethanol .Scientific Research Applications

Stereoselective Synthesis Processes

Research has developed a large-scale, stereoselective process for synthesizing compounds with structures closely related to "N-[(4S)-4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-ylidene]-2-methylpropane-2-sulfinamide". This includes the synthesis of sulfinyl imine from specific stereoisomers, demonstrating high chemical and stereochemical purity, indicating its potential for precise chemical manufacturing processes (Han et al., 2007).

Anticancer Potential

Compounds structurally similar to "N-[(4S)-4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-ylidene]-2-methylpropane-2-sulfinamide" have been synthesized and evaluated for their anticancer activity. Phenylaminosulfanyl-1,4-naphthoquinone derivatives were found to exhibit potent cytotoxic activity against human cancer cell lines, highlighting the potential for developing new anticancer agents (Ravichandiran et al., 2019).

Sensing Technologies

N-(Cyano(naphthalen-1-yl)methyl)benzamide derivatives, sharing a structural motif with the query compound, have been developed and showcased drastic color transitions in response to fluoride anions. This indicates their potential as colorimetric sensors for detecting fluoride ions in solutions, demonstrating the versatility of naphthalene derivatives in sensory applications (Younes et al., 2020).

Material Science

The synthesis and characterization of aromatic polyamides derived from a diamine structurally related to the query compound have been explored. These materials exhibit high thermal stability and solubility in various organic solvents, indicating their utility in creating heat-resistant and processable polymers for advanced material applications (Ghodke et al., 2021).

Future Directions

properties

IUPAC Name |

(NE,R)-N-[(4S)-4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]-2-methylpropane-2-sulfinamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21Cl2NOS/c1-20(2,3)25(24)23-19-11-9-14(15-6-4-5-7-16(15)19)13-8-10-17(21)18(22)12-13/h4-8,10,12,14H,9,11H2,1-3H3/b23-19+/t14-,25+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCZNDNJKGBTUIR-XFZRPWFASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)N=C1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[S@@](=O)/N=C/1\CC[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21Cl2NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747608 |

Source

|

| Record name | N-[(4S)-4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-ylidene]-2-methylpropane-2-sulfinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(4S)-4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-ylidene]-2-methylpropane-2-sulfinamide | |

CAS RN |

674767-90-9 |

Source

|

| Record name | N-[(4S)-4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-ylidene]-2-methylpropane-2-sulfinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

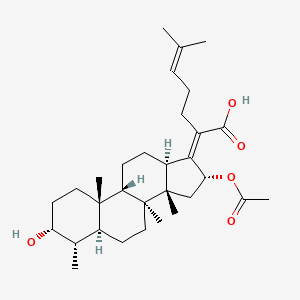

![2-Ethoxy-4,6,6-trimethyloctahydro-1-benzo[b]furan](/img/structure/B589371.png)

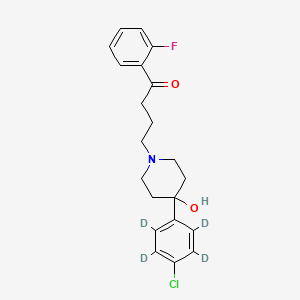

![3-Azatricyclo[3.2.2.0~1,5~]nonane](/img/structure/B589380.png)

![[Allyl(2-propyn-1-yl)amino]acetonitrile](/img/structure/B589381.png)

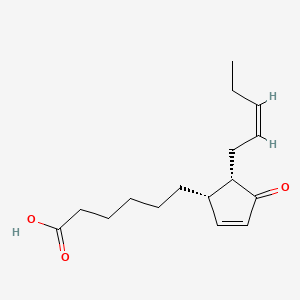

![Des-O-[2-(diethylamino)ethyl]-1-methoxy Amiodarone](/img/structure/B589391.png)